molecular formula C9H8BrNO2 B6152837 4-bromo-1-cyclopropyl-2-nitrobenzene CAS No. 36372-59-5

4-bromo-1-cyclopropyl-2-nitrobenzene

Cat. No.: B6152837
CAS No.: 36372-59-5
M. Wt: 242.1
InChI Key:
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Description

4-Bromo-1-cyclopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, substituted with a bromine atom, a cyclopropyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Boronic acids, palladium catalysts, bases such as potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-Amino-1-cyclopropyl-2-nitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-cyclopropyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopropyl-2-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group. The nitro group, also electron-withdrawing, further stabilizes the intermediate benzenonium ion formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-cyclopropyl-2-nitrobenzene is unique due to the presence of the cyclopropyl group, which introduces significant steric strain and affects the compound’s reactivity and stability

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-cyclopropyl-2-nitrobenzene can be achieved through a multi-step process involving the bromination of cyclopropylbenzene, followed by nitration of the resulting product.", "Starting Materials": [ "Cyclopropylbenzene", "Bromine", "Concentrated sulfuric acid", "Concentrated nitric acid" ], "Reaction": [ "Step 1: Bromination of Cyclopropylbenzene", "Cyclopropylbenzene is reacted with bromine in the presence of concentrated sulfuric acid to yield 4-bromocyclopropylbenzene.", "Step 2: Nitration of 4-bromocyclopropylbenzene", "4-bromocyclopropylbenzene is then reacted with concentrated nitric acid to yield 4-bromo-1-cyclopropyl-2-nitrobenzene." ] }

CAS No.

36372-59-5

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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